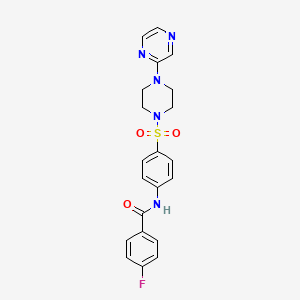

4-fluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of a fluorine atom, sulfonylation, and piperazine ring formation. Researchers have designed and synthesized novel derivatives to explore their potential as anti-tubercular agents . The synthetic route likely includes various chemical reactions, such as condensations, cyclizations, and functional group transformations.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, we can infer that it undergoes interactions with biological targets. Docking studies may shed light on its binding modes and potential mechanisms of action .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

Research on pyrazole-sulfonamide derivatives, which share a structural resemblance with the specified compound, has shown promising results in the field of cancer treatment. These compounds have been synthesized and tested for in vitro antiproliferative activities against HeLa and C6 cell lines, revealing cell-selective effects against rat brain tumor cells (C6) and broad spectrum antitumor activity comparable to commonly used anticancer drugs, 5-fluorouracil and cisplatin (Mert et al., 2014).

Antimicrobial Properties

Novel fluoro-substituted sulphonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity. This research demonstrates the therapeutic potential of such compounds due to their broad range of biodynamic properties (Jagtap et al., 2010).

Neurodegenerative Diseases

A study utilized a selective serotonin 1A molecular imaging probe, structurally similar to the compound , for quantifying receptor densities in Alzheimer's disease patients. This research highlights the compound's potential in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).

Tuberculosis Treatment

Thiazole-aminopiperidine hybrid analogues, related to the discussed compound, have shown activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Agricultural Chemistry

Research on the effect of selective fluorine substitution on herbicides, similar to the structural components of the specified compound, has led to the discovery of compounds with enhanced herbicidal properties. This highlights the compound's relevance in developing more effective and selective agricultural chemicals (Hamprecht et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to target the5-HT 1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and is thought to be responsible for the regulation of numerous behaviors including sleep, depression, anxiety, and memory.

Mode of Action

Similar compounds have been found to act asfull agonists at the 5-HT 1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound would bind to the 5-HT 1A receptor and mimic the action of serotonin, thereby stimulating an effect within the cell.

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3S/c22-17-3-1-16(2-4-17)21(28)25-18-5-7-19(8-6-18)31(29,30)27-13-11-26(12-14-27)20-15-23-9-10-24-20/h1-10,15H,11-14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRPSLFNCLAYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)

![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)

![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)

![4-butoxy-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2500092.png)